(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one
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Overview
Description
(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of functional groups, including a fluorophenyl group, a morpholine ring, and a piperazine ring, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the fluorophenyl and morpholine intermediates, followed by their coupling with the piperazine ring. The final step involves the addition of the (Z)-but-2-enedioic acid moiety under controlled reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of advanced techniques such as continuous flow chemistry and automated synthesis can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents, catalysts, and reaction conditions is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives with altered functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds .
Mechanism of Action
The mechanism of action of (Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: A fluorinated pyrazole with potential anticancer activity.
Thiophene-Linked 1,2,4-Triazoles: Compounds with antimicrobial and chemotherapeutic profiles.
Indole Derivatives: Compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one is unique due to its combination of functional groups, which contribute to its distinct chemical and biological properties. The presence of the fluorophenyl, morpholine, and piperazine rings, along with the (Z)-but-2-enedioic acid moiety, sets it apart from other similar compounds and enhances its potential for various applications .
Properties
CAS No. |
89011-86-9 |
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Molecular Formula |
C34H42FN3O10 |
Molecular Weight |
671.7 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;3-[4-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]piperazin-1-yl]-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C26H34FN3O2.2C4H4O4/c1-21(26(31)23-5-3-2-4-6-23)19-28-11-13-29(14-12-28)20-25(30-15-17-32-18-16-30)22-7-9-24(27)10-8-22;2*5-3(6)1-2-4(7)8/h2-10,21,25H,11-20H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
ZWEXEPCKCNOXPI-SPIKMXEPSA-N |
Isomeric SMILES |
CC(C(=O)C1=CC=CC=C1)CN2CCN(CC2)CC(N3CCOCC3)C4=CC=C(C=C4)F.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(CN1CCN(CC1)CC(C2=CC=C(C=C2)F)N3CCOCC3)C(=O)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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